N-Me-L-Ala-maytansinol
CAS No.: 77668-69-0
Cat. No.: VC14592213
Molecular Formula: C32H44ClN3O9
Molecular Weight: 650.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77668-69-0 |
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Molecular Formula | C32H44ClN3O9 |
Molecular Weight | 650.2 g/mol |
IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-(methylamino)propanoate |
Standard InChI | InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1 |
Standard InChI Key | ANHBJISROJTYCJ-MSKZWLSNSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Stereochemistry
N-Me-L-Ala-maytansinol belongs to the maytansinoid family, a class of 19-membered ansamacrolides originally isolated from the Ethiopian shrub Maytenus serrata. The compound’s structure (Figure 1) features:
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A macrocyclic lactam ring with four fused rings (tetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaene backbone) .
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Substituents including chlorine at C-11, methoxy groups at C-12 and C-20, and a methylamino-propanoate ester at C-6 .
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Absolute stereochemistry defined as (1S,2R,3S,5S,6S,20R,21S), critical for microtubule-binding activity .
Table 1: Key Physicochemical Properties
Synthesis and Structural Modifications
Semi-Synthetic Derivatization
N-Me-L-Ala-maytansinol is synthesized through esterification of maytansinol (the alcohol precursor of maytansine) with N-methyl-L-alanine. This modification:
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Enhances hydrophobicity, improving cell membrane permeability compared to parent maytansine .
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Introduces a secondary amine (methylamino group) for linker conjugation in ADCs .
Linker Compatibility
The C-6 ester bond serves as a cleavable site for lysosomal proteases (e.g., cathepsin B), enabling intracellular payload release. Nittoli et al. (2018) demonstrated that ADCs using this payload with maleimidocaproyl linkers exhibited superior tumor regression in EGFRvIII-expressing glioblastoma models compared to non-cleavable analogs .
Mechanism of Action and Pharmacodynamics
Tubulin Polymerization Inhibition
Like all maytansinoids, N-Me-L-Ala-maytansinol binds to the vinca domain of β-tubulin (Kd ≈ 1.2 nM), disrupting microtubule dynamics and arresting cells in the G2/M phase . Its potency (IC₅₀ ≈ 0.1 nM in vitro) exceeds that of taxanes and vinca alkaloids by 100–1,000-fold .
Bystander Effect
The compound’s hydrophobicity enables diffusion into neighboring cells, enhancing efficacy in heterogeneous tumors. In MUC16-targeted ADCs, this property contributed to complete regression in 60% of ovarian cancer xenografts, even with ≤50% antigen-positive cells .
Preclinical Applications in Oncology
EGFRvIII-Targeted ADCs
In the U251/EGFRvIII glioblastoma model, an ADC comprising anti-EGFRvIII antibody (clone 16) and N-Me-L-Ala-maytansinol induced 89% tumor regression at 3 mg/kg (q7d × 3), outperforming a DM1-conjugated control (72% regression) .
MUC16-Targeted ADCs
For ovarian cancer, ADCs targeting MUC16 achieved equivalent efficacy to FDA-approved mirvetuximab soravtansine (IMGN853) at 1/3 the dose, with no observable toxicity in non-human primates .
Table 2: Efficacy in Preclinical Models
Target | Model | Dose Regimen | Tumor Response | Reference |
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EGFRvIII | U251 glioblastoma | 3 mg/kg q7d ×3 | 89% regression | |
MUC16 | OVCAR-3 xenograft | 1.5 mg/kg q7d ×4 | Complete remission |
Pharmacokinetics and Stability
Plasma Stability
The ester bond resists hydrolysis in circulation (t₁/₂ > 72 h in human plasma at 37°C), minimizing premature payload release .
Comparative Analysis with Other Maytansinoids
vs. DM1 (Emtansine)
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Potency: N-Me-L-Ala-maytansinol (IC₅₀ 0.08 nM) vs. DM1 (IC₅₀ 0.12 nM) .
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Solubility: 2.3 mg/mL in DMSO vs. DM1’s 0.9 mg/mL, facilitating higher dosing .
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Linker Options: Accepts both cleavable (e.g., MC-VC-PABC) and non-cleavable (e.g., SMCC) linkers, unlike DM1 restricted to non-cleavable systems .
Future Directions and Clinical Translation
Next-Generation ADCs
Ongoing efforts aim to conjugate N-Me-L-Ala-maytansinol to bispecific antibodies targeting HER2/CD3 or BCMA/CD3, potentially enabling T cell-redirecting therapies .
Combination Therapies
Synergy with immune checkpoint inhibitors (anti-PD-1) is under investigation, leveraging immunogenic cell death induced by microtubule disruption .
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